(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate CAS number 676560-84-2
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate CAS number 676560-84-2
The Strategic Role of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2) in the Synthesis of Pan-Genotypic NS5A Inhibitors
Executive Summary
In the landscape of modern antiviral drug development, the architectural precision of active pharmaceutical ingredients (APIs) dictates their clinical efficacy. (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2) is a highly specialized chiral building block that serves as a fundamental structural determinant in the synthesis of direct-acting antivirals (DAAs)[1].
As a Senior Application Scientist, I approach this molecule not merely as a raw material, but as a critical stereochemical scaffold. Its most prominent application is serving as an essential intermediate in the commercial synthesis of Velpatasvir , a potent pan-genotypic Hepatitis C virus (HCV) Nonstructural Protein 5A (NS5A) inhibitor[2]. The precise (2S,5S) configuration of this pyrrolidine derivative is responsible for the exact spatial orientation required for the API to bind the dimeric interface of the NS5A protein, effectively halting viral replication[3].
Physicochemical Profiling
Understanding the baseline properties of this intermediate is critical for handling, storage, and downstream synthetic integration. Below is the consolidated physicochemical data[1][4].
| Property | Specification / Value |
| Chemical Name | (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate |
| CAS Number | 676560-84-2 |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| Topological Polar Surface Area | 38.3 Ų |
| Stereochemistry | (2S, 5S) absolute configuration |
| Storage Conditions | Keep in dark place, inert atmosphere, store at -20°C |
Mechanistic Causality in Drug Design: The Stereochemical Imperative
Why is the specific (2S,5S) configuration non-negotiable? NS5A inhibitors like Velpatasvir possess a highly symmetrical or pseudo-symmetrical dimeric structure designed to bind the "back-to-back" dimer of the NS5A Domain I[3].
The pyrrolidine ring acts as a rigid, vector-directing scaffold. The (2S)-carboxylate moiety provides the necessary attachment point to the central dihydroisochromenonaphthoimidazole core[]. Concurrently, the (5S)-methyl group restricts the conformational flexibility of the N-capping group (typically an N-Moc-L-Valine derivative). If epimerization occurs (e.g., shifting to a (2R,5S) configuration), the trajectory of the capping group alters dramatically. This results in severe steric clashes within the hydrophobic binding pockets of the NS5A dimer, leading to a catastrophic loss of binding affinity and antiviral efficacy[2].
Synthetic Integration Workflow
The integration of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate into the final Velpatasvir API is a multi-step process requiring stringent stereochemical control. The ester is first hydrolyzed to its free acid, coupled with an amino acid derivative to form a capping structural motif, and finally conjugated to the brominated viral core precursor[][6].
Diagram 1: Synthetic workflow integrating CAS 676560-84-2 into the Velpatasvir API.
Self-Validating Experimental Protocols
To ensure the integrity of the final API, the following protocols must be executed as self-validating systems, incorporating strict in-process controls (IPCs).
Protocol A: Hydrolysis and Sterically Hindered Amide Coupling
Objective: Conversion of the ethyl ester to the N-Moc-Val-(2S,5S)-5-Me-Pro-OH dipeptide intermediate without loss of chiral integrity. Causality & Reagent Selection:
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Hydrolysis: LiOH in THF/H2O is selected over harsher bases (like NaOH/MeOH) to provide mild conditions, preventing base-catalyzed epimerization at the C2 alpha-proton.
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Coupling: The secondary amine of the 5-methylpyrrolidine is highly sterically hindered by the adjacent (5S)-methyl group. Standard carbodiimides (EDC/DCC) yield poor conversions. HATU is employed because its 7-azabenzotriazole leaving group drastically accelerates the acylation of hindered amines.
Step-by-Step Methodology:
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Saponification: Dissolve 1.0 eq of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate in a 3:1 mixture of THF/H2O. Cool the reactor to 0°C.
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Add 1.5 eq of LiOH·H2O portion-wise to maintain the temperature. Stir at 0°C for 4 hours.
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Validation Check 1 (IPC): Analyze the reaction mixture via LC-MS. Proceed to the next step only when the ester peak (m/z 158 [M+H]+) is <1% and the free acid peak (m/z 130 [M+H]+) is dominant.
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Acidification: Adjust the pH to 4.0 using 1M HCl. Extract the aqueous layer with 2-MeTHF, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free acid.
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Amide Coupling: In a dry flask under an N2 atmosphere, dissolve 1.0 eq of N-Moc-L-Valine and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA. Stir for 15 minutes to generate the active ester.
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Add 1.0 eq of the newly synthesized (2S,5S)-5-methylpyrrolidine-2-carboxylic acid. Stir at room temperature for 12 hours.
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Validation Check 2 (IPC): Confirm the complete consumption of the amine via Ninhydrin stain on TLC (absence of purple spots).
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Workup: Quench the reaction with saturated NH4Cl, extract with EtOAc, wash with brine, and purify via flash chromatography.
Protocol B: Chiral Chromatographic Validation
Objective: Analytical validation of the synthesized dipeptide intermediate to ensure >99.0% diastereomeric excess (de). Methodology:
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Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Isopropanol/Hexane (10:90).
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Chromatographic Conditions:
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Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
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Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1 v/v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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System Suitability (Self-Validation): Inject a racemic standard mixture. The resolution ( Rs ) between the (2S,5S) and (2R,5S) peaks must be ≥ 2.0 before sample analysis can proceed.
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Analysis: Inject the sample. A passing batch for pharmaceutical-grade synthesis must exhibit >99.0% de.
Pharmacological Pathway of the Final API
Once (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is successfully integrated into Velpatasvir, the resulting API exerts its mechanism of action by targeting the HCV replication complex. Velpatasvir binds directly to Domain I of the NS5A protein. This binding event competitively inhibits viral RNA from attaching to the protein and disrupts the interaction between NS5A and host cellular kinases (such as PI4KIII α ). Consequently, this blocks the formation of the "membranous web"—the specialized lipid structure that serves as the viral replication factory—ultimately leading to viral clearance[3].
Diagram 2: Mechanistic pathway of NS5A inhibition by Velpatasvir leading to viral clearance.
Sources
- 1. (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate | C8H15NO2 | CID 10103395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Velpatasvir | C49H54N8O8 | CID 67683363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 4. 676560-84-2|(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. Velpatasvir synthesis - chemicalbook [chemicalbook.com]
